4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride
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Overview
Description
4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H15ClN2. It is a derivative of benzonitrile, featuring an amino group and a methyl group attached to the benzonitrile core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride typically involves the reaction of benzonitrile with an appropriate amine and methylating agent. One common method involves the use of a reductive amination process, where benzonitrile is reacted with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the amino and methyl groups.
4-Aminobenzonitrile: Similar structure but without the methyl group.
4-(2-Amino-2-methylpropyl)benzonitrile: A closely related compound with slight structural differences.
Uniqueness
4-(1-Amino-2-methylpropyl)benzonitrile;hydrochloride is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H |
InChI Key |
WSTNIOVURPLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
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